3-Bromo-3'-pyrrolidinomethyl benzophenone
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Overview
Description
3-Bromo-3’-pyrrolidinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It has the molecular formula C18H18BrNO and a molecular weight of 344.25 g/mol. This compound is characterized by the presence of a bromine atom and a pyrrolidinomethyl group attached to the benzophenone core. It is a crystalline solid used in various scientific experiments due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of 3-Bromo-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzophenones.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
3-Bromo-3’-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinomethyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3’-aminomethyl benzophenone
- 3-Bromo-3’-hydroxymethyl benzophenone
- 3-Bromo-3’-methoxymethyl benzophenone
Uniqueness
3-Bromo-3’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNJPCGDZLBCIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643193 |
Source
|
Record name | (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-16-6 |
Source
|
Record name | Methanone, (3-bromophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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